

3-Bromo-5,6,7,8-tetrahydroquinoline chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5,6,7,8-tetrahydroquinoline
Cat. No.:	B1442474

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-5,6,7,8-tetrahydroquinoline**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

3-Bromo-5,6,7,8-tetrahydroquinoline is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, combining a reactive bromine-substituted pyridine ring with a saturated carbocyclic moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectral characterization, and key applications, offering researchers and drug development professionals a practical resource for leveraging this compound in their work.

Physicochemical and Structural Properties

3-Bromo-5,6,7,8-tetrahydroquinoline, with the CAS Number 18790-93-7, is a substituted quinoline derivative. The fusion of a pyridine ring with a cyclohexane ring results in a bicyclic system where the pyridine part is aromatic and the cyclohexane part is saturated and non-planar. The bromine atom at the 3-position is a key functional handle, enabling a wide range of synthetic transformations.

Table 1: Core Physicochemical Properties

Property	Value	Source
CAS Number	18790-93-7	
Molecular Formula	C ₉ H ₁₀ BrN	
Molecular Weight	212.09 g/mol	
Appearance	Off-white to yellow or brown solid/powder	
Melting Point	38-42 °C	
Boiling Point	283.7±20.0 °C (Predicted)	
Solubility	Soluble in organic solvents like dichloromethane, chloroform, and methanol.	
SMILES	C1CCC2=C(C=C(Br)C=N2)C1	

| InChI | InChI=1S/C9H10BrN/c10-8-5-6-11-9-4-2-1-3-7(9)8/h5-6H,1-4H2 | |

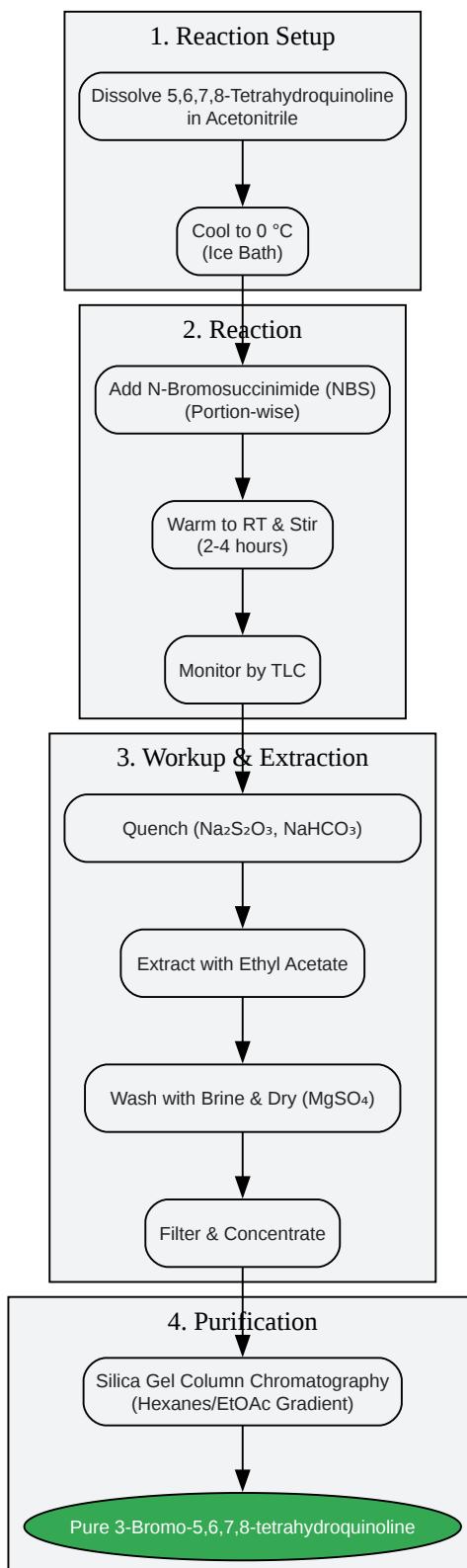
Synthesis and Purification

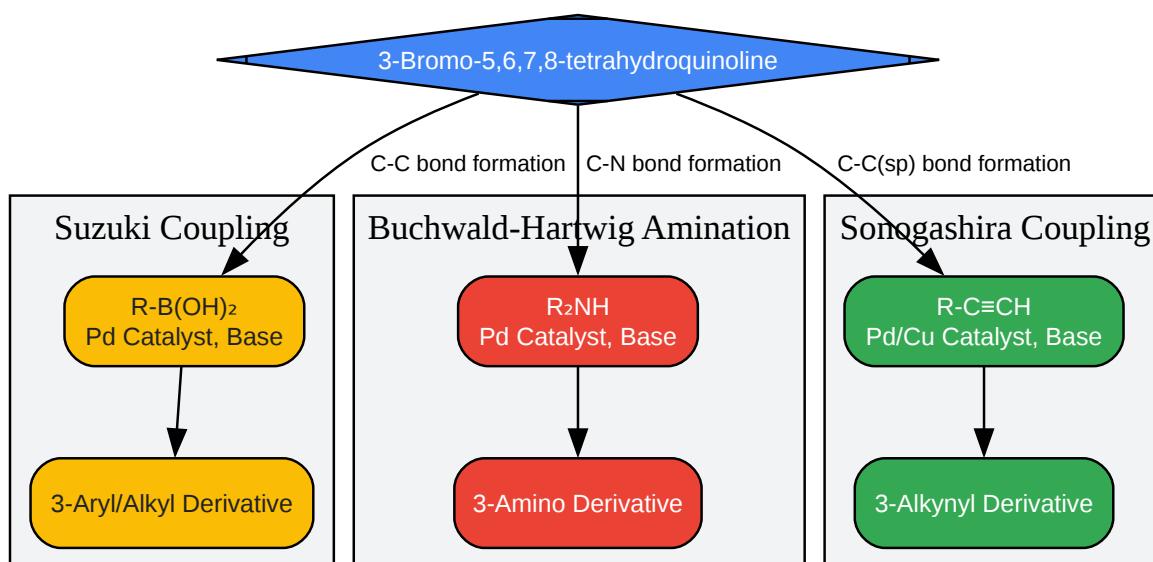
The most common and reliable synthesis of **3-Bromo-5,6,7,8-tetrahydroquinoline** involves the bromination of 5,6,7,8-tetrahydroquinoline. The choice of brominating agent and reaction conditions is critical to achieve high yield and selectivity, avoiding over-bromination or side reactions.

Recommended Synthesis Protocol: Electrophilic Bromination

This protocol utilizes N-Bromosuccinimide (NBS) as a milder and more selective brominating agent compared to elemental bromine, which can lead to undesired byproducts. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve the starting material and reagent.

Materials:


- 5,6,7,8-Tetrahydroquinoline (1.0 eq)
- N-Bromosuccinimide (NBS) (1.05 eq)
- Acetonitrile (CH₃CN)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution


Procedure:

- Reaction Setup: Dissolve 5,6,7,8-tetrahydroquinoline in acetonitrile in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to cool the solution to 0 °C.
- Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes. The slow addition is crucial to control the reaction exotherm and prevent the formation of dibrominated species.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup:
 - Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS or bromine.
 - Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and filter.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield **3-Bromo-5,6,7,8-tetrahydroquinoline** as an off-white to yellow solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [3-Bromo-5,6,7,8-tetrahydroquinoline chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1442474#3-bromo-5-6-7-8-tetrahydroquinoline-chemical-properties\]](https://www.benchchem.com/product/b1442474#3-bromo-5-6-7-8-tetrahydroquinoline-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com